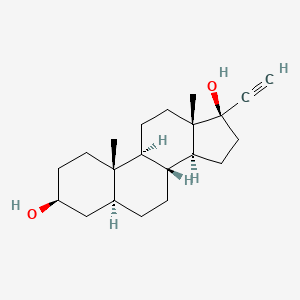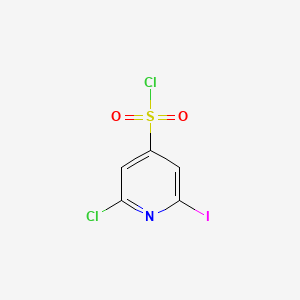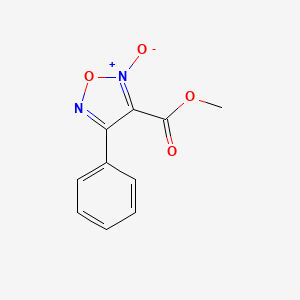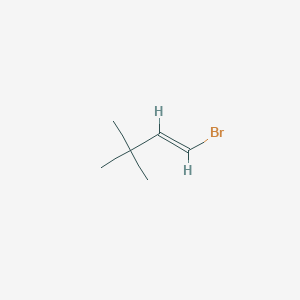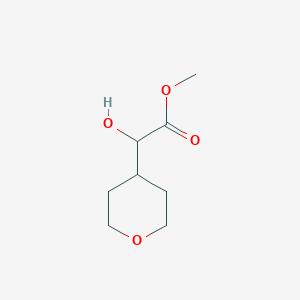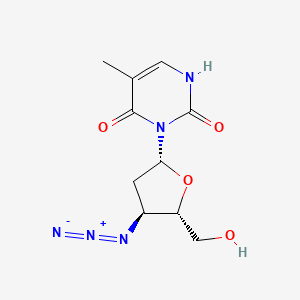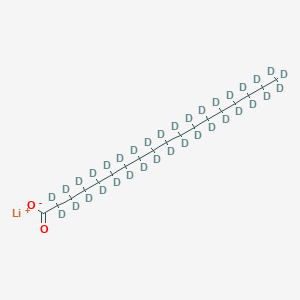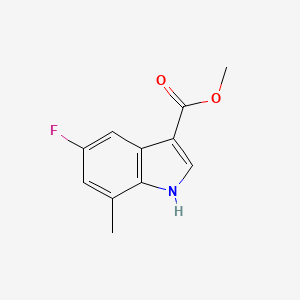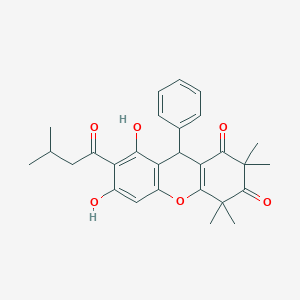
Rhodomyrtosone I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodomyrtosone I is a natural compound isolated from the leaves of Rhodomyrtus tomentosa, a plant native to Southeast Asia. This compound belongs to the acylphloroglucinol family and has garnered significant attention due to its potent antimicrobial properties, particularly against Gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rhodomyrtosone I involves several steps, starting from readily available precursors. One common route includes the use of acetylphloroglucinol as a starting material. The synthetic process typically involves:
Acetylation: Acetylphloroglucinol is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclization: The acetylated product undergoes cyclization under acidic conditions to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. large-scale synthesis would likely involve optimizing the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and greener oxidation methods to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Rhodomyrtosone I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Rhodomyrtosone I has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Potential therapeutic agent for treating infections caused by Gram-positive bacteria.
Industry: Potential use in developing new antimicrobial coatings and materials
Mecanismo De Acción
Rhodomyrtosone I exerts its antimicrobial effects by targeting the bacterial cell membrane. It disrupts the membrane integrity, leading to the leakage of cellular contents and eventual cell death. This compound also inhibits the biosynthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus, making the bacteria more susceptible to oxidative stress .
Comparación Con Compuestos Similares
Rhodomyrtone: Another acylphloroglucinol with similar antimicrobial properties.
Rhodomyrtosone B: An isomer of Rhodomyrtosone I with slight structural differences.
Syncarpic Acid: A related compound with a similar core structure.
Uniqueness: this compound stands out due to its potent activity against multidrug-resistant Gram-positive bacteria and its unique mechanism of disrupting bacterial cell membranes. Its ability to inhibit staphyloxanthin biosynthesis further enhances its antimicrobial efficacy .
Propiedades
Fórmula molecular |
C28H30O6 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-phenyl-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3 |
Clave InChI |
IUCQPLXKIAOHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2C4=CC=CC=C4)C(=O)C(C(=O)C3(C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
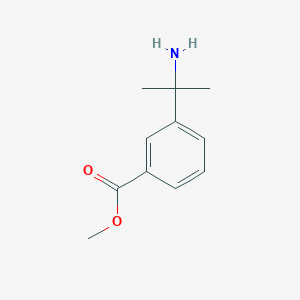
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)
